molecular formula C6H4Cl2N4 B597925 4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine CAS No. 1211522-68-7

4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine

Cat. No. B597925
CAS RN: 1211522-68-7
M. Wt: 203.026
InChI Key: WAVYWHRLGFPXMJ-UHFFFAOYSA-N
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Description

4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine is a chemical compound with the molecular formula C6H4Cl2N4 . It is used in various fields of research, including life sciences, organic synthesis, and environmental measurement .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazolo[3,4-D]pyrimidine core with two chlorine atoms and one methyl group attached . The molecular weight is 203.03 .


Physical And Chemical Properties Analysis

This compound has a density of 1.7±0.1 g/cm3 . The molecular formula is C6H4Cl2N4, and the molecular weight is 203.029 . The exact mass is 201.981308 . The compound has a LogP of 1.78 and a PSA of 54.46000 . The index of refraction is 1.707 . The compound should be stored at 2-8°C .

Scientific Research Applications

  • Pharmacological Activities : Functionally disubstituted 1H-pyrazolo[3,4-d]pyrimidines, including 4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine, have shown various pharmacological activities. They serve as intermediates for producing compounds with potential pharmacological properties (Ogurtsov & Rakitin, 2021).

  • Synthesis of Nucleoside Analogs : The glycosylation of 4,6-Dichloropyrazolo[3,4-d]pyrimidine led to the selective production of nucleoside analogs, which have potential uses in drug discovery and development (Cottam, Revankar, & Robins, 1983).

  • Adenosine Receptor Affinity : Pyrazolo[3,4-d]pyrimidines, including derivatives of this compound, have been studied for their affinity to A1 adenosine receptors, indicating potential applications in the development of receptor-targeting drugs (Harden, Quinn, & Scammells, 1991).

  • Antibacterial Properties : Some derivatives of Pyrazolo[3,4-d]pyrimidines exhibited antibacterial effects against various pathogenic bacteria, suggesting their potential use in developing new antibacterial agents (Beyzaei, Moghaddam‐manesh, Aryan, Ghasemi, & Samzadeh‐Kermani, 2017).

  • Antimicrobial Activity : Novel pyrazolo[3,4-d]pyrimidine derivatives have shown moderate to strong antimicrobial activity, demonstrating their potential in antimicrobial drug development (Eweas, Swelam, Fathalla, Fawzy, & Abdel-Moez, 2011).

  • Anticancer and Anti-inflammatory Properties : Studies have found that some pyrazolo[3,4-d]pyrimidines derivatives exhibit anticancer and anti-inflammatory activities, suggesting their usefulness in developing treatments for these conditions (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

  • Herbicidal Activity : Certain pyrazolo[3,4-d]pyrimidine-4-one derivatives demonstrated good herbicidal activities against specific plant species, indicating potential agricultural applications (Luo, Zhao, Zheng, & Wang, 2017).

Safety and Hazards

4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention . In case of inhalation, remove to fresh air . In severe cases or if symptoms persist, seek medical attention . In case of ingestion, wash out mouth with copious amounts of water for at least 15 minutes . Seek medical attention .

properties

IUPAC Name

4,6-dichloro-3-methyl-2H-pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N4/c1-2-3-4(7)9-6(8)10-5(3)12-11-2/h1H3,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAVYWHRLGFPXMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN1)N=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10680978
Record name 4,6-Dichloro-3-methyl-2H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1211522-68-7
Record name 4,6-Dichloro-3-methyl-2H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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